Alizarin Red S sodium

説明

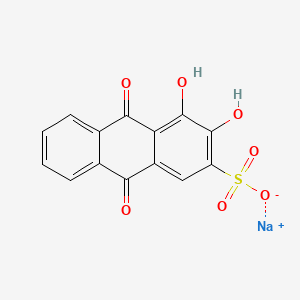

Structure

3D Structure of Parent

特性

CAS番号 |

130-22-3 |

|---|---|

分子式 |

C14H8NaO7S |

分子量 |

343.27 g/mol |

IUPAC名 |

sodium 3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21); |

InChIキー |

NHIXKRXOVDQZPZ-UHFFFAOYSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na] |

外観 |

Solid powder |

他のCAS番号 |

130-22-3 24623-77-6 |

物理的記述 |

Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

83784-17-2 93982-72-0 |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Alizarin Red S Alizarin Red S, monosodium salt Alizarine S alizarine sulfonate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alizarin Red S Calcium Chelation for Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin (B75676) Red S (ARS) is an anthraquinone (B42736) dye widely employed in biological and biomedical research as a robust and specific stain for the detection and quantification of calcium deposits. Its utility is particularly pronounced in studies of bone formation, osteogenic differentiation of stem cells, and pathological calcification. This technical guide provides a comprehensive overview of the core principles of Alizarin Red S calcium chelation, detailed experimental protocols for its application, and a summary of key quantitative parameters. Furthermore, this guide illustrates the broader context of ARS as an endpoint measurement for crucial signaling pathways involved in mineralization, such as the Wnt and Bone Morphogenetic Protein (BMP) pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Alizarin Red S in their experimental workflows.

Core Mechanism: The Chemistry of Calcium Chelation

Alizarin Red S, the sodium salt of alizarin sulfonic acid, forms a stable, insoluble, orange-red chelate complex with calcium ions.[1][2] This reaction is the cornerstone of its application in detecting calcified deposits in biological samples. The chelation process is primarily attributed to the interaction between the calcium ions and the hydroxyl and sulfonate groups of the ARS molecule.[3]

The specificity of ARS for calcium is a critical aspect of its utility. While it can interact with other divalent cations, such as magnesium, these interactions are generally weak and do not significantly interfere with calcium staining under standard experimental conditions.[3] The formation of the ARS-calcium complex is pH-dependent, with optimal binding occurring in a slightly acidic environment (pH 4.1-4.3).[1] This acidic condition is crucial for the protonation state of the hydroxyl and sulfonate groups, facilitating their interaction with calcium.

Quantitative Parameters of Alizarin Red S-Calcium Interaction

Understanding the quantitative aspects of the Alizarin Red S-calcium interaction is essential for the accurate interpretation of experimental results. The following table summarizes the key parameters reported in the literature.

| Parameter | Value | Significance | Reference |

| Stoichiometry (ARS:Ca²⁺) | 1:1 | Indicates that one molecule of Alizarin Red S binds to one ion of calcium. | [3] |

| Apparent Solubility Product (Ksp) | ~ 1 x 10⁻⁷ | Represents the equilibrium between the solid ARS-calcium complex and its dissolved ions, indicating the stability of the precipitate. | [3] |

| Optimal pH for Chelation | 4.1 - 4.3 | The pH at which the chemical groups on the ARS molecule are in the ideal protonation state for efficient calcium binding. | [1] |

| Absorbance Maximum (λmax) of ARS-Calcium Complex | 405 - 550 nm | The wavelength range at which the extracted ARS-calcium complex exhibits maximum absorbance, used for spectrophotometric quantification. | [1][4] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of Alizarin Red S staining solution and its application in cell culture and tissue section staining, as well as the procedure for quantifying the staining.

Preparation of 2% Alizarin Red S Staining Solution (pH 4.1-4.3)

Materials:

-

Alizarin Red S powder (CAS No. 130-22-3)

-

Distilled or deionized water

-

0.1% Ammonium (B1175870) hydroxide (B78521) solution

-

0.1 M Hydrochloric acid (HCl) solution (for pH adjustment, if necessary)

-

pH meter

-

50 mL conical tube or beaker

-

0.22 µm syringe filter

Procedure:

-

Weigh 1 gram of Alizarin Red S powder and dissolve it in 50 mL of distilled water to create a 2% (w/v) solution.

-

Stir the solution until the powder is completely dissolved. The initial pH of the solution will be acidic.

-

Slowly add 0.1% ammonium hydroxide dropwise while continuously monitoring the pH with a calibrated pH meter.

-

Adjust the pH to a final value between 4.1 and 4.3. If the pH overshoots, carefully add a few drops of 0.1 M HCl to bring it back into the target range and then readjust with ammonium hydroxide. The pH is critical for optimal staining.

-

For applications in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store the solution in a tightly sealed container, protected from light, at 4°C. The solution is stable for up to one month.

Alizarin Red S Staining of Cultured Cells

Materials:

-

Cultured cells grown on appropriate plates or coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixative)

-

2% Alizarin Red S Staining Solution (pH 4.1-4.3)

-

Distilled water

Procedure:

-

Fixation:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with PBS.

-

Add a sufficient volume of 4% PFA to cover the cells and fix for 15-30 minutes at room temperature.

-

Aspirate the fixative and wash the cells three times with distilled water.

-

-

Staining:

-

Add enough 2% Alizarin Red S solution to completely cover the cell monolayer.

-

Incubate for 20-45 minutes at room temperature in the dark. The incubation time may need to be optimized depending on the cell type and the extent of mineralization.

-

Aspirate the staining solution.

-

-

Washing:

-

Gently wash the cells 3-5 times with distilled water to remove any unbound dye. Continue washing until the wash water runs clear.

-

-

Visualization:

-

The stained calcium deposits will appear as orange-red nodules.

-

Visualize the staining using a bright-field microscope.

-

Quantification of Alizarin Red S Staining

Materials:

-

Stained cell cultures

-

10% Acetic acid

-

Cell scraper

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Heat block or water bath set to 85°C

-

Ice

-

Microcentrifuge

-

10% Ammonium hydroxide

-

96-well plate

-

Spectrophotometer (plate reader)

Procedure:

-

Extraction:

-

To each well of the stained plate, add 200 µL of 10% acetic acid.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

Using a cell scraper, detach the cell layer and transfer the cell slurry to a 1.5 mL microcentrifuge tube.

-

-

Heat Incubation and Neutralization:

-

Vortex the tube vigorously for 30 seconds.

-

Heat the slurry at 85°C for 10 minutes.

-

Immediately transfer the tube to ice for 5 minutes.

-

Centrifuge at 20,000 x g for 15 minutes.

-

Carefully transfer 200 µL of the supernatant to a new microcentrifuge tube.

-

Neutralize the acid by adding approximately 75 µL of 10% ammonium hydroxide. The final pH should be between 4.1 and 4.5.

-

-

Spectrophotometric Measurement:

-

Transfer 50-100 µL of the neutralized supernatant to a 96-well plate.

-

Read the absorbance at a wavelength between 405 nm and 550 nm using a spectrophotometer.[1][4]

-

A standard curve can be generated using known concentrations of Alizarin Red S to quantify the amount of bound dye, which correlates with the amount of calcium.

-

Visualization of Signaling Pathways and Experimental Workflows

Alizarin Red S staining is a powerful tool to assess the endpoint of complex signaling pathways that regulate mineralization. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Canonical Wnt Signaling Pathway in Osteoblast Differentiation.

Caption: BMP Signaling Pathway in Osteogenesis.

Caption: Experimental Workflow for Alizarin Red S Staining and Quantification.

Conclusion

Alizarin Red S remains an indispensable tool for the study of calcium deposition in a wide range of biological contexts. Its straightforward application, coupled with the ability to quantify the results, makes it a highly valuable assay for researchers in bone biology, regenerative medicine, and drug discovery. A thorough understanding of the underlying chemical principles of chelation, adherence to optimized protocols, and an appreciation of its role as an endpoint for complex signaling pathways are crucial for its effective implementation. This technical guide provides a solid foundation for both new and experienced users to confidently apply Alizarin Red S staining in their research endeavors, contributing to a deeper understanding of the mechanisms of mineralization and the development of novel therapeutics for skeletal and calcification-related disorders.

References

Alizarin Red S: An In-Depth Technical Guide to Studying Pathological Calcification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathological calcification, the abnormal deposition of calcium phosphate (B84403) in soft tissues, is a hallmark of numerous diseases, including atherosclerosis, chronic kidney disease, and certain cancers. Understanding the mechanisms driving this process is crucial for the development of effective therapeutic interventions. Alizarin (B75676) Red S (ARS) is a widely used anthraquinone (B42736) dye that has become an indispensable tool for the detection, localization, and quantification of calcified deposits in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the principles and applications of Alizarin Red S staining, detailed experimental protocols, and an exploration of the key signaling pathways involved in pathological calcification that can be investigated using this technique.

The Chemistry and Mechanism of Alizarin Red S Staining

Alizarin Red S, also known as C.I. Mordant Red 3, is a water-soluble sodium salt of alizarin sulfonic acid. Its utility in detecting calcification stems from its ability to form a stable, insoluble, orange-red chelate complex with calcium ions. The sulfonate and hydroxyl groups on the ARS molecule bind to the calcium in calcium phosphate deposits. This reaction is rapid and allows for the specific visualization of mineralized nodules in cell culture and calcified lesions in tissue sections. While ARS is highly selective for calcium, it is important to note that at non-optimal pH, it may also react with other cations such as iron, magnesium, and barium, though these are typically not present in sufficient concentrations in biological tissues to cause significant interference.

Quantitative Analysis of Mineralization

While qualitative visualization of ARS staining provides valuable spatial information, quantitative analysis is essential for objective assessment of the extent of calcification, particularly in drug screening and mechanistic studies. Two primary methods are employed for the quantification of ARS staining in in vitro models: the acetic acid extraction method and the cetylpyridinium (B1207926) chloride (CPC) extraction method.

Comparison of Quantification Methods

The choice of quantification method can significantly impact the results. The acetic acid extraction method is generally considered more sensitive and offers a wider linear range, making it particularly suitable for studies with subtle differences in mineralization.[1][2][3] The CPC method, while simpler, is less sensitive.[1]

| Feature | Acetic Acid Extraction Method | Cetylpyridinium Chloride (CPC) Extraction Method |

| Principle | Elution of the ARS-calcium complex under acidic conditions. | Solubilization of the ARS-calcium complex with a quaternary ammonium (B1175870) salt. |

| Sensitivity | High; approximately three times more sensitive than the CPC method.[1] | Moderate.[1] |

| Linear Range | Wide (e.g., <50 µM to 2 mM ARS).[3] | Narrower (e.g., 0.25 mM to 2 mM ARS).[3] |

| Absorbance Maximum | ~405 nm.[2] | ~550-570 nm.[2] |

| Advantages | Greater sensitivity for detecting weak mineralization, better signal-to-noise ratio.[1] | Simpler and faster procedure. |

| Disadvantages | More labor-intensive, requires a heating step and neutralization. | Less sensitive, may not be suitable for weakly mineralized samples.[1] |

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and reliable results. The following sections provide comprehensive methodologies for ARS staining in cell culture and tissue sections, as well as for the quantification of mineralization.

Experimental Workflow

Caption: General experimental workflow for Alizarin Red S staining.

Protocol 1: Alizarin Red S Staining of Cultured Cells

This protocol is suitable for assessing mineralization in in vitro cell cultures, such as osteoblasts, mesenchymal stem cells, or vascular smooth muscle cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S staining solution (40 mM, pH 4.1-4.3)

-

Distilled water (dH₂O)

Procedure:

-

Cell Culture: Culture cells in appropriate multi-well plates until they reach the desired confluency. Induce calcification using osteogenic medium.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells three times with dH₂O.

-

Staining: Add a sufficient volume of Alizarin Red S staining solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature with gentle shaking.

-

Washing: Aspirate the staining solution and wash the cells four to five times with dH₂O to remove unbound dye.

-

Visualization: After the final wash, aspirate the dH₂O and allow the plate to air dry. The stained mineral deposits can be visualized and imaged using a brightfield microscope.

Protocol 2: Alizarin Red S Staining of Tissue Sections

This protocol is for the detection of calcified deposits in paraffin-embedded or frozen tissue sections.

Materials:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water (dH₂O)

-

Alizarin Red S staining solution (1% w/v in dH₂O, pH 4.1-4.3)

-

Acetone

-

Acetone-Xylene (1:1)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (1 change, 3 minutes).

-

Immerse in 70% ethanol (1 change, 3 minutes).

-

Rinse with dH₂O.

-

-

Staining: Stain the slides with the Alizarin Red S solution for 2-5 minutes. Monitor the staining progress microscopically.

-

Washing: Briefly rinse the slides in dH₂O.

-

Dehydration:

-

Dip slides in acetone.

-

Dip in Acetone-Xylene (1:1).

-

-

Clearing: Clear the slides in xylene.

-

Mounting: Mount the coverslip with a synthetic mounting medium.

Results: Calcium deposits will be stained orange-red.

Protocol 3: Quantification of Mineralization - Acetic Acid Extraction

Materials:

-

10% Acetic acid

-

10% Ammonium hydroxide (B78521)

-

Mineral oil (optional)

-

Cell scraper

Procedure:

-

Staining: Perform ARS staining on cultured cells as described in Protocol 1.

-

Extraction:

-

After the final wash, remove all dH₂O.

-

Add 800 µL of 10% acetic acid to each well (of a 6-well plate).

-

Incubate at room temperature for 30 minutes with shaking.

-

-

Cell Lysis: Scrape the cells off the plate and transfer the cell slurry to a 1.5 mL microcentrifuge tube.

-

Heating: Vortex for 30 seconds and heat at 85°C for 10 minutes. To prevent evaporation, overlay with mineral oil or seal the tubes.

-

Cooling: Transfer the tubes to ice for 5 minutes.

-

Centrifugation: Centrifuge at 20,000 x g for 15 minutes.

-

Neutralization: Transfer the supernatant to a new tube and add 10% ammonium hydroxide to neutralize the pH to 4.1-4.5.

-

Spectrophotometry: Read the absorbance of the solution at 405 nm. Use a standard curve of known ARS concentrations for absolute quantification.

Key Signaling Pathways in Pathological Calcification

ARS staining is a valuable tool for studying the effects of various stimuli and inhibitors on calcification. This allows for the investigation of the underlying signaling pathways. Several key pathways have been implicated in the osteogenic differentiation of vascular smooth muscle cells and other cell types, leading to pathological calcification.

BMP-2/Smad/Runx2 Pathway

The Bone Morphogenetic Protein 2 (BMP-2) signaling pathway is a critical regulator of osteogenesis.

Caption: The BMP-2/Smad/Runx2 signaling pathway.

Binding of BMP-2 to its cell surface receptors leads to the phosphorylation and activation of Smad proteins (Smad1/5/8).[4] These then form a complex with Smad4, which translocates to the nucleus and activates the transcription factor Runx2.[5] Runx2 is a master regulator of osteoblast differentiation and promotes the expression of osteogenic genes, leading to calcification.[6]

Canonical Wnt/β-catenin Pathway

The canonical Wnt signaling pathway plays a crucial role in bone formation and has been implicated in vascular calcification.

Caption: The canonical Wnt/β-catenin signaling pathway.

In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex that includes GSK3β, leading to its degradation.[7][8] Binding of Wnt to its receptors, Frizzled and LRP5/6, recruits Dishevelled (Dvl), which inhibits the destruction complex.[9] This allows β-catenin to accumulate, translocate to the nucleus, and activate the TCF/LEF family of transcription factors, promoting the expression of genes involved in osteogenic differentiation.[7]

ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, and has been linked to vascular calcification.

Caption: The ERK/MAPK signaling pathway in calcification.

Various extracellular stimuli can activate the Ras-Raf-MEK-ERK signaling cascade.[10] Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, including Runx2, thereby promoting the expression of osteogenic genes and contributing to the calcification process.[11][12]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation has been associated with pathological calcification.

Caption: The PI3K/Akt/mTOR signaling pathway.

Activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K, which then phosphorylates PIP2 to generate PIP3.[13] PIP3 recruits and activates Akt, which in turn can activate the mTORC1 complex.[14] This pathway can influence cellular processes that contribute to the osteogenic phenotype and subsequent calcification.[15]

Conclusion

Alizarin Red S staining is a powerful and versatile technique for the study of pathological calcification. Its simplicity, specificity, and amenability to quantification make it an invaluable tool for researchers in both basic science and drug development. By combining ARS staining with molecular and cellular biology techniques, it is possible to dissect the complex signaling pathways that drive pathological calcification, paving the way for the identification of novel therapeutic targets. This guide provides the foundational knowledge and detailed protocols necessary for the successful application of Alizarin Red S in your research endeavors.

References

- 1. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio.umass.edu [bio.umass.edu]

- 4. Frontiers | Vascular Calcification: New Insights Into BMP Type I Receptor A [frontiersin.org]

- 5. Runx2 Expression in Smooth Muscle Cells Is Required for Arterial Medial Calcification in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Role of the MAPK/ERK pathway in valvular interstitial cell calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of the MAPK/ERK pathway in valvular interstitial cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research on the role and mechanism of the PI3K/Akt/mTOR signalling pathway in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Alizarin Red S in Water and Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Alizarin Red S, a widely used anthraquinone (B42736) dye, in aqueous and alcoholic solutions. This document consolidates available quantitative data, outlines a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams to support researchers in various scientific applications, including histology, cell biology, and materials science.

Executive Summary

Alizarin Red S is an anionic dye whose solubility is significantly influenced by the polarity of the solvent, pH, and temperature. While generally classified as soluble in water and alcohol, the quantitative values reported in the literature exhibit considerable variation. This guide aims to clarify these discrepancies by presenting a consolidated view of existing data and providing a standardized methodology for its empirical determination. Understanding the precise solubility parameters of Alizarin Red S is critical for preparing staining solutions, designing experimental assays, and ensuring the reproducibility of scientific results.

Quantitative Solubility Data

The solubility of Alizarin Red S has been reported with notable variability across different sources. This variation is likely attributable to differing experimental conditions, such as temperature, pH, and the specific form of the dye used (e.g., anhydrous vs. monohydrate). The following tables summarize the available quantitative and qualitative data for the solubility of Alizarin Red S in water and common alcohols.

Table 1: Solubility of Alizarin Red S in Water

| Solubility Value | Concentration (mg/mL) | Source(s) | Notes |

| 7.69% | 76.9 | [1] | Certified for bone staining. |

| 2 g in 100 mL | 20 | [2] | For preparation of a staining solution. |

| 1 mg/mL | 1 | [2][3][4] | Commonly cited value. |

| "Soluble" | Not Specified | [4][5] | General qualitative description. |

| "Water-soluble dye" | Not Specified | [6] | General qualitative description. |

| "Sparingly Soluble" | Not Specified | [7] | Contradictory qualitative description. |

| "Water-soluble in its sulfonate form" | Not Specified | [8] | Highlights the role of the sulfonate group. |

Table 2: Solubility of Alizarin Red S in Alcohols

| Solvent | Solubility Value | Concentration (mg/mL) | Source(s) | Notes |

| Ethanol (B145695) | 0.1-1 g in 100 mL | 1 - 10 | [9] | For a 96% ethanol solution. |

| Ethanol | "Readily soluble" | Not Specified | Qualitative description for a 0.4% solution. | |

| Ethanol | 0.1% | 1 | [1] | |

| Ethanol | "Slightly soluble" | Not Specified | [3][4] | |

| Alcohol (unspecified) | "Soluble" | Not Specified | [4] | General qualitative description. |

| Alcohol (unspecified) | "Miscible" | Not Specified | [10] | For a 0.1% w/v solution. |

| Cellosolve | "Soluble" | Not Specified | [3][4] | |

| Acetone | "Slightly soluble" | Not Specified | [3][4] |

Factors Influencing Solubility

The solubility of Alizarin Red S is not an intrinsic constant but is dependent on several physicochemical factors. Researchers should consider these variables when preparing solutions to ensure accuracy and consistency.

-

pH: The solubility of Alizarin Red S can vary significantly with the pH of the solution. The presence of acidic and phenolic hydroxyl groups, as well as a sulfonic acid group, means that the overall charge of the molecule changes with pH, affecting its interaction with polar solvents.[8]

-

Temperature: As with many solid solutes, the solubility of Alizarin Red S in water and alcohols is expected to increase with temperature.[8] This allows for the preparation of more concentrated solutions in warm solvents.

-

Solvent Polarity: The sulfonic acid group makes Alizarin Red S a polar compound, which facilitates its dissolution in polar solvents like water.[8] Its solubility in alcohols is also governed by the polarity of the specific alcohol.

-

Ionic Strength: The presence of other ions in the solution can affect the solubility of the dye, a phenomenon that should be considered when preparing complex buffer solutions.

Caption: Factors influencing the solubility of Alizarin Red S.

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for determining the solubility of Alizarin Red S in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Apparatus

-

Alizarin Red S powder (analytical grade)

-

Solvent of interest (e.g., deionized water, absolute ethanol, methanol)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Water bath sonicator

-

Temperature-controlled incubator/shaker

-

Microcentrifuge

-

Calibrated micropipettes

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks

-

Filter paper or syringe filters (0.22 µm)

Procedure

-

Preparation of Standard Solutions: a. Accurately weigh a small amount of Alizarin Red S and dissolve it in the solvent of interest to create a stock solution of known concentration (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Generation of a Standard Curve: a. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Alizarin Red S in the chosen solvent using the UV-Vis spectrophotometer. b. Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert law).

-

Preparation of Saturated Solutions: a. Add an excess amount of Alizarin Red S powder to a known volume of the solvent in a series of vials (e.g., 10 mg in 1 mL). b. Vortex the vials vigorously for 2 minutes to facilitate initial dissolution. c. Place the vials in a temperature-controlled shaker and incubate at the desired temperature for a set period (e.g., 24 hours) to reach equilibrium. Intermittent sonication can be used to aid dissolution.[11]

-

Sample Processing: a. After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. b. Carefully collect the supernatant, ensuring no solid particles are disturbed. c. For added accuracy, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: a. Dilute the clear supernatant with the solvent to a concentration that falls within the linear range of the standard curve. b. Measure the absorbance of the diluted supernatant at the same λmax. c. Use the linear regression equation from the standard curve to calculate the concentration of Alizarin Red S in the diluted sample. d. Multiply by the dilution factor to determine the concentration of the saturated solution, which represents the solubility at that temperature.

Caption: Experimental workflow for determining Alizarin Red S solubility.

Conclusion

The solubility of Alizarin Red S in water and alcohols is a critical parameter for its effective use in research. The data presented in this guide highlight the existing variability in reported values and underscore the importance of controlled experimental conditions. By utilizing the provided experimental protocol, researchers can accurately determine the solubility of Alizarin Red S under their specific laboratory conditions, leading to more reliable and reproducible results. This guide serves as a valuable resource for scientists and professionals in drug development and other fields who rely on the precise application of this versatile dye.

References

- 1. emsdiasum.com [emsdiasum.com]

- 2. certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Alizarin Red S | 130-22-3 [chemicalbook.com]

- 4. Alizarin Red S CAS#: 130-22-3 [m.chemicalbook.com]

- 5. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Alizarin red S (C.I. 58005), 100 g, CAS No. 130-22-3 | Vitality Staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - Austria [carlroth.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Alizarin Red S: A Technical Guide to Identifying Calcium Deposits in Tissues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Alizarin Red S (ARS) for the identification and quantification of calcium deposits in both cell culture and tissue sections. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this widely used histochemical stain.

Principle of Alizarin Red S Staining

Alizarin Red S is an anthraquinone (B42736) dye that serves as a specific marker for calcium deposits.[1] The fundamental principle of ARS staining lies in its ability to selectively chelate calcium ions.[1] The sulfonyl and hydroxyl groups on the Alizarin Red S molecule bind to calcium ions present in mineralized tissues, forming a stable, bright orange-red complex.[2][3] This reaction allows for the direct visualization and subsequent quantification of calcium deposition. The specificity of the staining is highly dependent on the pH of the staining solution, which should be maintained between 4.1 and 4.3 to ensure optimal binding to calcium.[2][4]

The chemical interaction between Alizarin Red S and calcium can be visualized as a chelation process.

Caption: Chelation of calcium ions by Alizarin Red S to form a colored precipitate.

Experimental Protocols

Detailed methodologies for the preparation of reagents and the staining of both cell cultures and paraffin-embedded tissue sections are provided below.

Reagent Preparation

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

| Reagent | Amount |

| Alizarin Red S powder | 2 g |

| Distilled water | 100 mL |

| Ammonium (B1175870) hydroxide (B78521) (0.1% or 0.5%) | As needed for pH adjustment |

| Hydrochloric acid (dilute) | As needed for pH adjustment |

Procedure:

-

Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.[1]

-

Mix thoroughly until the powder is completely dissolved.[2]

-

Carefully adjust the pH of the solution to 4.1-4.3 using ammonium hydroxide.[1][4] If the pH exceeds 4.3, use dilute hydrochloric acid to lower it before readjusting with ammonium hydroxide. The pH is a critical parameter for staining specificity.[2][4]

-

For cell culture applications, the solution can be sterilized by passing it through a 0.22 µm filter.[1]

-

Store the solution in a tightly sealed, light-protected container at 4°C. The solution is stable for up to one month.[1][4] Some sources suggest a stability of up to four months when stored at 2-8°C.

Staining Protocol for Cultured Cells

This protocol is suitable for the analysis of osteogenic differentiation in cell lines such as mesenchymal stem cells (MSCs) and osteoblasts.[1]

Procedure:

-

Washing: Gently wash the cell monolayer twice with phosphate-buffered saline (PBS).[1][5]

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1][4][5]

-

Washing: Wash the cells three to five times with distilled water to remove the fixative.[2][5]

-

Staining: Add a sufficient volume of the 2% Alizarin Red S staining solution to completely cover the cell monolayer.[2][4]

-

Incubation: Incubate for 20-45 minutes at room temperature in the dark.[1][4] The optimal incubation time may vary depending on the cell type and the extent of mineralization.[4]

-

Washing: Gently wash the cells three to five times with distilled water until the wash water is clear.[1][2]

-

Visualization: Add a small amount of PBS or distilled water to the wells to prevent the cells from drying out and visualize the orange-red calcium deposits under a bright-field microscope.[2][5]

Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is designed for the detection of calcium deposits in formalin-fixed, paraffin-embedded tissue sections.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (two changes of 5 minutes each).[6]

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%).[6]

-

Rinse with distilled water.[7]

-

-

Staining: Place the slides in the Alizarin Red S staining solution for 1-5 minutes.[7][8] The staining process should be monitored microscopically to achieve the desired intensity.[8]

-

Washing: Shake off excess dye and blot the sections.[8]

-

Dehydration:

-

Clearing and Mounting:

The overall workflow for Alizarin Red S staining is summarized in the following diagram:

Caption: A generalized workflow for Alizarin Red S staining of cell cultures and tissue sections.

Quantification of Alizarin Red S Staining

While qualitative assessment by microscopy is informative, quantitative analysis is essential for objective and comparative evaluation of mineralization.[9] Several methods are available for the quantification of Alizarin Red S staining.

Extraction and Spectrophotometry

This is the most common approach and involves extracting the bound dye from the stained sample and measuring its absorbance. Two primary extraction agents are used: acetic acid and cetylpyridinium (B1207926) chloride (CPC).

| Quantification Method | Principle | Absorbance Wavelength | Key Advantages | Key Disadvantages |

| Acetic Acid Extraction | The bound Alizarin Red S is extracted using 10% acetic acid. The extract is then neutralized with ammonium hydroxide before reading the absorbance.[1][10] | 405 nm[10] | Higher sensitivity, making it suitable for detecting weak mineralization.[9][10] Wider linear range.[10] | More steps involved (neutralization). |

| Cetylpyridinium Chloride (CPC) Extraction | 10% CPC is used to extract the Alizarin Red S-calcium complex.[1] | 405-550 nm[1] | Simpler procedure. | Less sensitive compared to the acetic acid method.[10] |

General Procedure for Quantification by Extraction:

-

After staining and final washing, add the extraction solution (10% acetic acid or 10% CPC) to each well.[1]

-

Incubate for 15-30 minutes at room temperature with shaking.[1]

-

Transfer the extract to a microcentrifuge tube.

-

If using acetic acid, neutralize the extract with 10% ammonium hydroxide.[10]

-

Centrifuge to pellet any debris.[1]

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.[1][10]

-

A standard curve of known Alizarin Red S concentrations should be used for accurate quantification.[9]

Digital Image Analysis (DIA)

This non-extractive method involves capturing images of the stained samples and using software to quantify the stained area or intensity.

| Quantification Method | Principle | Key Advantages | Key Disadvantages |

| Digital Image Analysis | Image analysis software (e.g., ImageJ) is used to measure the area and intensity of the red stain from digital micrographs. | Non-destructive, allowing for further analysis of the sample. Can provide spatial information about mineralization. | Can be influenced by imaging conditions (e.g., lighting, focus). Requires specialized software and expertise. |

The workflow for choosing a quantification method can be summarized as follows:

Caption: A decision tree for selecting an appropriate Alizarin Red S quantification method.

Troubleshooting

Common issues encountered during Alizarin Red S staining and their potential solutions are outlined below.

| Problem | Potential Cause | Recommended Solution |

| Weak or No Staining | Incorrect pH of the staining solution.[2][4] | Prepare the staining solution fresh and ensure the pH is between 4.1 and 4.3.[2][4] |

| Low calcium content in the sample. | Prolong the culture time or enhance mineralization conditions.[1] The addition of calcium chloride to the culture medium can increase mineralization.[11][12] | |

| Loss of calcium during processing. | Avoid acidic fixatives.[7] Ensure proper fixation. | |

| Expired or improperly stored staining solution.[4] | Use a fresh solution or one that has been stored correctly (4°C, protected from light) and is within its shelf life.[1][4] | |

| High Background/Non-specific Staining | Inadequate washing. | Increase the number or duration of washing steps after staining.[1] |

| Incorrect pH of the staining solution.[2] | Verify and adjust the pH to the 4.1-4.3 range.[2] | |

| Overstaining. | Reduce the incubation time with the Alizarin Red S solution. Monitor staining progress microscopically.[2] | |

| Cell overgrowth or necrosis. | Ensure cells are healthy and not overly confluent at the time of fixation.[2] | |

| Uneven Staining | Uneven fixation or drying. | Ensure the sample is completely covered with fixative and does not dry out during the procedure. |

| Stain Fading | Exposure to light (photobleaching).[4] | Store stained slides in the dark (e.g., in a slide box).[4] |

| Improper mounting medium. | Use a high-quality synthetic mounting medium for slides.[4] |

A logical approach to troubleshooting non-specific staining is presented in the following diagram:

Caption: A step-by-step guide for troubleshooting non-specific Alizarin Red S staining.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sciencellonline.com [sciencellonline.com]

- 6. benchchem.com [benchchem.com]

- 7. stainsfile.com [stainsfile.com]

- 8. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 9. benchchem.com [benchchem.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Impact: A Technical Guide to the Cytotoxicity of Alizarin Red S

For Researchers, Scientists, and Drug Development Professionals

Alizarin Red S (ARS), a sulfonated anthraquinone (B42736) dye, is a widely utilized tool in biological research, primarily for the histological staining and quantification of calcium deposits in cell cultures and tissues. While its application in assessing mineralization is well-documented, its potential cytotoxic effects remain a less explored yet critical consideration for the accurate interpretation of experimental results and for its potential broader biological implications. This technical guide provides an in-depth analysis of the current understanding of Alizarin Red S cytotoxicity, presenting available quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic profile of Alizarin Red S has been evaluated in a limited number of studies. The available data indicates that ARS exhibits cytotoxic effects at high concentrations, with the sensitivity varying across different cell lines and exposure durations.

A key study by Wissler et al. (2025) investigated the genotoxicity and cytotoxicity of ARS in three human cell lines: liver carcinoma (HepG2), cervix adenocarcinoma (HeLa), and lymphoblastoid (TK-6) cells. The findings from this study are summarized below.[1]

| Cell Line | Concentration (µM) | Exposure Time | Cell Viability (% of Control) | Cell Count (% of Control) |

| HepG2 | 75 | 4 h | ~90% | No significant change |

| 500 | 24 h | ~20% | ~30% | |

| HeLa | 75 | 4 h | ~95% | No significant change |

| 500 | 24 h | No significant change | No significant change | |

| TK-6 | 75 | 4 h | No significant change | No significant change |

| 500 | 24 h | No significant change | No significant change |

Table 1: Cytotoxicity of Alizarin Red S in Human Cell Lines. Data extracted from Wissler et al. (2025).[1]

These results indicate that HepG2 cells are significantly more sensitive to ARS-induced cytotoxicity compared to HeLa and TK-6 cells, particularly after 24 hours of exposure at a high concentration of 500 µM.[1] It is important to note that at this high concentration, precipitation of ARS was observed, which could contribute to the observed effects.[1]

Mechanisms of Cytotoxicity

The precise signaling pathways leading to Alizarin Red S-induced cell death are not yet fully elucidated. However, existing research points towards several potential mechanisms.

Oxidative Stress

One proposed mechanism of ARS toxicity is the induction of oxidative stress. A study demonstrated that Alizarin Red S can inhibit the activity of catalase, a key antioxidant enzyme, at the molecular level.[2] This inhibition could lead to an accumulation of reactive oxygen species (ROS), thereby causing cellular damage. The study showed that at a concentration of 5 µM, ARS significantly decreased catalase activity to 76.2% of the control.[2] Furthermore, exposure of mouse primary hepatocytes to ARS led to an increase in intracellular ROS levels.[2]

However, the study by Wissler et al. (2025) did not observe a significant increase in reactive oxygen species in HepG2 cells at sub-cytotoxic concentrations of ARS, suggesting that oxidative stress may not be the primary mechanism of cell death at lower, more physiologically relevant concentrations.[1]

Genotoxicity

Given that other anthraquinones are known for their genotoxic and carcinogenic properties, the potential for Alizarin Red S to cause DNA damage has been investigated. The study by Wissler et al. (2025) assessed DNA strand breaks and micronucleus formation in HepG2 cells exposed to sub-cytotoxic concentrations of ARS. The results showed no significant genotoxic effects under these conditions, suggesting that ARS may not be a potent genotoxic agent at concentrations that do not cause overt cytotoxicity.[1]

Experimental Protocols

This section provides detailed methodologies for assessing the cytotoxicity of Alizarin Red S.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Alizarin Red S (powder)

-

Sterile, deionized water or appropriate solvent for ARS

-

Cell culture medium appropriate for the cell line

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Preparation of ARS Solutions: Prepare a stock solution of Alizarin Red S in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared ARS solutions. Include a vehicle control (medium with the solvent used for ARS) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 4, 24, 48 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Alizarin Red S Staining for Mineralization (For Context)

While not a cytotoxicity assay, understanding the standard protocol for ARS staining is crucial for researchers using it to assess mineralization, as the staining procedure itself should not introduce cytotoxic artifacts.

Materials:

-

Alizarin Red S (2% w/v in distilled water, pH adjusted to 4.1-4.3 with ammonium (B1175870) hydroxide)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Distilled water

Procedure:

-

Cell Culture: Culture cells under conditions that promote mineralization.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with distilled water.

-

Staining: Add the Alizarin Red S solution to the cells and incubate for 20-30 minutes at room temperature.

-

Washing: Remove the staining solution and wash the cells 3-5 times with distilled water.

-

Visualization: Visualize the stained calcium deposits using a light microscope.

Conclusion

The available evidence suggests that Alizarin Red S exhibits cytotoxic effects primarily at high concentrations, with HepG2 cells showing notable sensitivity. The primary mechanism of this cytotoxicity is not definitively established, with potential contributions from oxidative stress at higher concentrations. At sub-cytotoxic levels, ARS does not appear to be genotoxic.

For researchers utilizing Alizarin Red S for mineralization studies, it is imperative to be aware of its potential cytotoxic effects, especially when using high concentrations or prolonged incubation times. The experimental protocols provided in this guide offer a framework for assessing the potential cytotoxicity of Alizarin Red S in specific cell culture systems. Further research is warranted to fully elucidate the signaling pathways involved in ARS-induced cell death and to establish a more comprehensive cytotoxic profile across a wider range of cell types. This will enable a more complete understanding of the biological impact of this widely used dye.

References

Genotoxicity Assessment of Alizarin Red S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin (B75676) Red S (ARS), an anthraquinone (B42736) dye, is utilized in various biological applications, including the staining of calcium deposits in cell cultures and for in vivo skeletal visualization. Despite its widespread use, concerns regarding its potential genotoxicity persist, primarily due to the known mutagenic and carcinogenic properties of some anthraquinone compounds. This technical guide provides a comprehensive overview of the genotoxicity assessment of Alizarin Red S, summarizing key experimental findings, detailing methodologies for relevant assays, and illustrating associated molecular pathways. The available evidence from a key study suggests that Alizarin Red S does not exhibit genotoxic effects at sub-cytotoxic concentrations in human cell lines. However, understanding its interaction with cellular macromolecules and its potential to induce oxidative stress remains crucial for a complete safety evaluation.

Overview of Genotoxicity Findings

A pivotal study by Bauer et al. (2025) investigated the genotoxic potential of Alizarin Red S in three human cell lines: HepG2 (liver), HeLa (cervix), and TK-6 (lymphoblast). The study focused on cytotoxicity, oxidative stress, DNA strand breaks, and micronucleus formation.

Cytotoxicity Data

The cytotoxic effects of Alizarin Red S were evaluated to determine the appropriate concentration range for subsequent genotoxicity assays. A significant reduction in cell viability and cell count was observed in HepG2 cells after 24 hours of exposure to 500 µM ARS. Precipitation of the dye was noted at this concentration. In HeLa cells, a significant reduction in cell viability was observed at 75 µM ARS after 4 hours of treatment, while cell numbers remained unchanged.

Table 1: Cytotoxicity of Alizarin Red S in Human Cell Lines

| Cell Line | Concentration (µM) | Exposure Time (hours) | Observed Effect | Reference |

|---|---|---|---|---|

| HepG2 | 500 | 24 | Significant reduction in cell viability and cell count | [1] |

| HeLa | 75 | 4 | Significant reduction in cell viability | [1] |

| TK-6 | Not specified | 4 and 24 | No significant effects on cell viability or count at tested concentrations |[1] |

Oxidative Stress

The induction of reactive oxygen species (ROS) was investigated in HepG2 cells. The study found no statistically significant increase in ROS levels after 4 and 24 hours of treatment with Alizarin Red S at sub-cytotoxic concentrations[1]. However, another study suggested that ARS can interact with and inhibit the antioxidant enzyme catalase, which could potentially lead to increased intracellular oxidative stress[3][4]. This interaction may represent an indirect mechanism of toxicity.

DNA Damage (Comet Assay) and Micronucleus Formation

No significant increase in DNA strand breaks, as measured by the alkaline comet assay, was observed in HepG2 cells treated with Alizarin Red S for 4 and 24 hours at sub-cytotoxic concentrations. Similarly, the micronucleus test, which detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events, did not show any significant increase in micronucleus formation in HepG2 cells after 4 and 24 hours of exposure[1][2].

Experimental Protocols for Genotoxicity Assessment

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. The following sections outline the general protocols for key assays relevant to the assessment of Alizarin Red S.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used initial screening assay for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium[5][6]. The test assesses the ability of a substance to induce reverse mutations, allowing the bacteria to regain their ability to produce histidine and grow on a histidine-free medium[5][6].

General Protocol:

-

Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102) to detect different types of mutations (frameshift vs. base-pair substitutions)[6].

-

Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation of the test substance, as some chemicals only become mutagenic after metabolism[6][7].

-

Exposure: Mix the bacterial culture, the test substance at various concentrations, and the S9 mix (if applicable) in a top agar (B569324) solution[5][6].

-

Plating: Pour the mixture onto minimal glucose agar plates that lack histidine[6].

-

Incubation: Incubate the plates at 37°C for 48-72 hours[6].

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Genotoxicity testing of the anthraquinone dye Alizarin Red S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The toxic effects of alizarin red S on catalase at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The toxic effects of alizarin red S on catalase at the molecular level - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Use of Alizarin Red S in Geology for Mineral Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (B75676) Red S (ARS), also known as Mordant Red 3 or C.I. 58005, is an organic dye that has found significant application in geological sciences as a chemical stain for the rapid identification and differentiation of carbonate minerals.[1][2] Discovered in 1871, this water-soluble sodium alizarin sulfonate is particularly effective in distinguishing calcite from dolomite (B100054), a crucial determination in the study of carbonate petrology, sedimentology, and diagenesis.[2][3] The staining technique provides a fast, efficient, and dependable method for recognizing textural and compositional differences in carbonate rocks, both in hand specimens and petrographic thin sections.[1][3]

The fundamental principle behind the efficacy of Alizarin Red S as a mineral stain lies in the differential reaction rates of various carbonate minerals with a dilute acidic solution containing the dye.[4][5] Minerals that dissolve more rapidly in the acid, such as calcite and aragonite, readily react with the stain, whereas minerals with slower dissolution rates, like dolomite, remain largely unaffected.[4][5] This guide provides a comprehensive overview of the theoretical basis, experimental protocols, and practical applications of Alizarin Red S in geological mineral identification.

Principle of Staining

The Alizarin Red S staining method relies on the controlled dissolution of carbonate minerals in a dilute acid, which allows for the subsequent adsorption of the dye onto the mineral surface. The intensity of the color development is directly related to the rate of solution of the carbonates in the acidic medium.[4][5]

Staining with Alizarin Red S effectively separates carbonate minerals into two main groups:[4][6]

-

Rapidly Staining Minerals: Aragonite, calcite, witherite, and cerussite dissolve quickly in dilute hydrochloric acid and are consequently stained by the dye.

-

Slowly or Non-Staining Minerals: Dolomite, siderite, magnesite, and rhodochosite react much more slowly with the acid and therefore remain unstained or only faintly colored.[4][6]

The reaction involves the formation of a calcium-alizarin lake pigment, which is orange to red in color.[2] This selective staining allows for the visual differentiation of mineral constituents within a carbonate rock. For example, in a rock containing both calcite and dolomite, only the calcite portions will stain red, leaving the dolomite unstained.[3]

Experimental Protocols

The successful application of Alizarin Red S staining requires careful preparation of the staining solution and adherence to a standardized procedure. The following protocols are based on established methodologies in carbonate petrology.

Preparation of Alizarin Red S Staining Solution

A commonly used solution is a 0.1% to 0.2% Alizarin Red S in a dilute hydrochloric acid (HCl) solution.

Quantitative Data for Solution Preparation

| Component | Concentration/Amount | Notes |

| Alizarin Red S | 0.1 g | |

| Hydrochloric Acid (HCl) | 1.5% or 0.2% solution | A 1.5% HCl solution can be prepared by adding 1.5 ml of concentrated HCl to 98.5 ml of distilled water. A 0.2% HCl solution can be prepared by adding 2 ml of concentrated HCl to 998 ml of distilled water.[7] |

| Distilled Water | 100 ml |

Staining Procedure for Hand Specimens and Drill Cuttings

-

Sample Preparation: Ensure the surface of the rock or mineral sample is clean.

-

Etching (Optional but Recommended): Briefly etch the surface with a dilute acid (e.g., 10% HCl) to enhance the reaction.[8]

-

Application of Stain: Apply the Alizarin Red S solution to the prepared surface.[3] This can be done by immersing the sample or applying drops of the solution.

-

Reaction Time: Allow the stain to react for 2-3 minutes.[8]

-

Observation: Observe the color change. Calcite and aragonite will stain pink or red.[3][8] Dolomite will remain unstained or show a very faint pink coloration.[3]

-

Washing: Gently wash the sample with distilled water to remove excess stain.[7]

Staining Procedure for Thin Sections

-

Thin Section Preparation: Ensure the thin section is uncovered and clean.

-

Etching: Etch the thin section with a dilute acid. The concentration of the acid can influence the differentiation of calcite's optic orientation.[5]

-

Staining: Immerse the thin section in the Alizarin Red S solution for a set period.

-

Washing: Carefully rinse the thin section with distilled water.

-

Microscopic Examination: Observe the stained thin section under a petrographic microscope to identify the distribution of calcite and other minerals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using Alizarin Red S to differentiate calcite from dolomite.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 3. opengeology.in [opengeology.in]

- 4. researchgate.net [researchgate.net]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. scispace.com [scispace.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mindat.org [mindat.org]

Methodological & Application

Alizarin Red S Staining Protocol for Cultured Cells: A Detailed Guide for Researchers

Application Note & Protocol

Introduction

Alizarin Red S (ARS) is an anthraquinone (B42736) dye widely used in biological research to detect and quantify calcium deposits, making it an invaluable tool for studying mineralization in vitro.[1][2][3] This application note provides a comprehensive protocol for the staining of cultured cells with Alizarin Red S, along with methods for quantification. The primary application of this technique is in the assessment of osteogenic differentiation of mesenchymal stem cells and the study of bone formation (osteogenesis).[2][3] The underlying principle of ARS staining is the chelation of calcium ions by the dye, forming a stable, insoluble, orange-red complex that can be visualized and measured.[2][4]

Principle of Staining

The staining mechanism of Alizarin Red S is based on a chemical reaction known as chelation. The ARS molecule contains hydroxyl (-OH) and sulfonate (-SO₃H) groups that act as ligands, donating electrons to form coordinate bonds with calcium cations (Ca²⁺).[2] This interaction results in the formation of a stable Alizarin Red S-calcium chelate complex, which precipitates as a vivid orange-to-red deposit at the site of calcium accumulation.[2] The reaction is typically carried out in an acidic environment (pH 4.1-4.3) to ensure specific binding to calcium.[4][5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing Alizarin Red S staining on cultured cells.

Reagents and Equipment

-

Alizarin Red S (CAS 130-22-3)[4]

-

Distilled or deionized water[4]

-

0.1% Ammonium (B1175870) hydroxide (B78521) or 0.1% Hydrochloric acid (for pH adjustment)[4][6]

-

Phosphate-Buffered Saline (PBS)[4]

-

For Quantification:

-

10% Acetic acid[4]

-

10% Ammonium hydroxide[8]

-

OR

-

10% Cetylpyridinium (B1207926) chloride (CPC)[4]

-

-

Microplate reader (for quantification)

-

Microscope (for visualization)

-

Standard cell culture equipment and consumables

Preparation of Alizarin Red S Staining Solution (2% w/v)

-

Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.[4][6]

-

Mix thoroughly until the powder is completely dissolved.[5]

-

Adjust the pH of the solution to 4.1-4.3 using 0.1% ammonium hydroxide or dilute hydrochloric acid.[4][6] The pH is critical for specific staining.[5][9]

-

For use with cultured cells, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[4]

-

Store the solution at 4°C, protected from light, for up to one month.[4] However, for best results, a freshly prepared solution is recommended.[9]

Staining Procedure for Cultured Cells

This protocol is suitable for cells cultured in multi-well plates (e.g., 6-well, 12-well, or 24-well plates).

-

Cell Culture and Induction of Mineralization: Culture cells to the desired confluency and treat with osteogenic induction media to promote mineralization. The culture time can range from a few days to several weeks depending on the cell type and experimental design.[6][10]

-

Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with PBS.[7]

-

Fixation: Fix the cells by adding an appropriate volume of 4% paraformaldehyde to each well and incubate for 15-20 minutes at room temperature.[4][7]

-

Washing: Carefully remove the fixative and wash the cells three times with deionized water.[7]

-

Staining: Add a sufficient volume of the 2% Alizarin Red S staining solution to completely cover the cell monolayer. Incubate for 20-30 minutes at room temperature in the dark.[4][7]

-

Washing: Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.[5][7]

-

Visualization: Add a small amount of PBS to the wells to prevent the cells from drying out.[5] The stained mineralized nodules can now be visualized and imaged using a bright-field microscope.[4]

Quantification of Mineralization

For a more objective assessment of mineralization, the Alizarin Red S stain can be extracted from the cell layer and quantified spectrophotometrically. Two common methods are presented below.

Acetic Acid Extraction Method

This method is noted for its higher sensitivity and wider linear range.[8][11]

-

After the final wash of the stained cells, remove all remaining water.

-

Incubate at room temperature for 30 minutes with gentle shaking to dissolve the calcium-ARS complex.[3][4]

-

Use a cell scraper to detach the cell layer and transfer the cell slurry to a 1.5 mL microcentrifuge tube.[8]

-

Vortex for 30 seconds.[8]

-

Heat the slurry at 85°C for 10 minutes.[8]

-

Centrifuge the slurry at 20,000 x g for 15 minutes.[1][3][8]

-

Transfer the supernatant to a new tube.

-

Neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[3][8]

-

Read the absorbance of the solution at 405 nm using a microplate reader.[3][8][11] A standard curve of known ARS concentrations should be used for absolute quantification.[4]

Cetylpyridinium Chloride (CPC) Extraction Method

This method is a simpler, though potentially less sensitive, alternative to acetic acid extraction.[1]

-

After the final wash of the stained cells, remove all remaining water.

-

Add 1 mL of 10% cetylpyridinium chloride to each well.[4]

-

Incubate for 15-30 minutes at room temperature with shaking to elute the stain.[4]

-

Transfer the supernatant to a microcentrifuge tube.

-

Read the absorbance at 405-550 nm.[4] As with the acetic acid method, a standard curve should be used for quantification.[1]

Data Presentation

Quantitative data from Alizarin Red S staining experiments should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Comparison of Alizarin Red S Quantification Methods

| Feature | Acetic Acid Extraction | Cetylpyridinium Chloride (CPC) Extraction |

| Principle | Elution of ARS-calcium complex with acid, followed by neutralization. | Elution of ARS-calcium complex with a quaternary ammonium compound. |

| Sensitivity | High[1][11] | Moderate[1] |

| Linear Range | Wide[1][11] | Moderate[1] |

| Complexity | More complex, involves heating and centrifugation steps.[8] | Simpler, direct elution.[4] |

| Absorbance Reading | 405 nm[8][11] | 405-550 nm[4] |

Table 2: Example of Quantified Alizarin Red S Staining Data

| Treatment Group | Absorbance at 405 nm (Mean ± SD) | Fold Change vs. Control |

| Control (No Treatment) | 0.15 ± 0.02 | 1.0 |

| Osteogenic Medium | 0.85 ± 0.05 | 5.7 |

| Drug A + Osteogenic Medium | 1.25 ± 0.08 | 8.3 |

| Drug B + Osteogenic Medium | 0.45 ± 0.03 | 3.0 |

Troubleshooting

Common issues encountered during Alizarin Red S staining and their potential solutions are outlined below.

Table 3: Troubleshooting Guide for Alizarin Red S Staining

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Staining | - Low level of calcium deposition.- Incorrect pH of staining solution.- Staining solution is old or degraded. | - Increase culture time in osteogenic medium.[4]- Ensure the pH of the ARS solution is between 4.1 and 4.3.[5][9]- Prepare a fresh ARS solution.[9] |

| High Background Staining | - Inadequate washing.- Overstaining. | - Increase the number and duration of washing steps after staining.[4]- Reduce the incubation time with the ARS solution.[5] |

| Uneven Staining | - Uneven cell growth or detachment.- Incomplete fixation. | - Ensure a uniform cell monolayer.- Ensure the entire cell layer is covered during the fixation step. |

| Stain Appears Yellow | - pH of the staining solution is too acidic. | - Remake the staining solution and carefully adjust the pH to 4.1-4.3.[9] |

| False-Positive Staining | - Cell overgrowth or necrosis can trap the stain. | - Ensure cells are healthy and not over-confluent at the time of fixation.[5] |

Visualizations

Caption: Experimental workflow for Alizarin Red S staining and analysis.

Caption: Chemical mechanism of Alizarin Red S staining via calcium chelation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. ixcellsbiotech.com [ixcellsbiotech.com]

- 7. sciencellonline.com [sciencellonline.com]

- 8. 3hbiomedical.com [3hbiomedical.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 8678-SC | Alizarin Red S Staining Quantification Assay Clinisciences [clinisciences.com]

Application Notes and Protocols for Alizarin Red S Staining of Paraffin-Embedded Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone (B42736) dye used in histological studies to identify calcium deposits in tissue sections.[1][2] The reaction relies on the ability of Alizarin Red S to form a chelate complex with calcium ions, resulting in a visible orange-red precipitate.[1][2] This staining technique is particularly valuable for assessing mineralization in studies of bone formation, osteogenic differentiation of stem cells, and pathological calcification.[2] The resulting precipitate is also birefringent, which can be observed with polarized light microscopy.[1][3] While ARS is highly specific for calcium, high concentrations of other ions like magnesium, manganese, barium, strontium, and iron could potentially interfere, though they are not typically present in sufficient amounts to affect the staining outcome.[1]

Principle of the Assay

The fundamental principle of Alizarin Red S staining lies in its reaction with calcium salts. The sulfonic acid and hydroxyl groups on the Alizarin Red S molecule bind to calcium ions, forming an insoluble orange-red complex.[2][4] This selective binding allows for the visualization and subsequent quantification of calcium deposits within the extracellular matrix of tissues. The intensity of the staining is proportional to the amount of calcium present in the tissue.

Experimental Protocols

I. Reagent Preparation

Proper preparation of the Alizarin Red S staining solution is critical for successful and reproducible results. The pH of the solution is a particularly crucial parameter.

| Reagent | Component | Concentration/Amount | Preparation Instructions | Storage and Stability |

| Alizarin Red S Staining Solution (2% w/v) | Alizarin Red S Powder | 2 g | Dissolve in 100 mL of distilled water. Mix thoroughly. | Store at 4°C, protected from light. The solution is stable for up to one month. If a precipitate forms, filter through a 0.22 µm filter before use.[2] |

| Ammonium (B1175870) Hydroxide (10%) | As needed | Adjust the pH of the Alizarin Red S solution to 4.1-4.3 using a pH meter. This step is critical for specific staining.[1][5] | N/A | |

| Acetone-Xylene Solution | Acetone (B3395972) | 50 mL | Mix equal volumes of acetone and xylene. | Store in a tightly sealed container at room temperature. |

| Xylene | 50 mL |

II. Staining Procedure for Paraffin-Embedded Sections

This protocol outlines the step-by-step procedure for staining paraffin-embedded tissue sections with Alizarin Red S.

-

Deparaffinization and Rehydration:

-

Staining:

-

Completely cover the tissue section with the 2% Alizarin Red S staining solution.

-

Incubate at room temperature for 30 seconds to 5 minutes.[1] Staining time may require optimization depending on the tissue and extent of mineralization. Monitor staining progress microscopically.

-

-

Dehydration and Clearing:

-

Mounting:

III. Quantification of Staining (Optional)

For a quantitative analysis of mineralization, the Alizarin Red S stain can be extracted from the tissue and measured spectrophotometrically.

-

Extraction:

-

Add 10% acetic acid or 10% cetylpyridinium (B1207926) chloride to the stained sample.[2][6]

-

Incubate at room temperature for 15-30 minutes with gentle shaking to dissolve the calcium-ARS complex.[2]

-

-

Measurement:

Data Presentation

Table 1: Key Parameters for Alizarin Red S Staining

| Parameter | Recommended Value/Range | Notes |

| Alizarin Red S Concentration | 1-2% (w/v) | 2% is a commonly used concentration.[1][8] |

| pH of Staining Solution | 4.1 - 4.3 | Critical for specificity. Adjust with ammonium hydroxide.[1][5][8] |

| Staining Time | 30 seconds - 5 minutes | Optimal time should be determined empirically by microscopic observation.[1] |

| Fixative | 10% Neutral Buffered Formalin or alcoholic formalin | Avoid acidic fixatives which may dissolve calcium deposits.[3][9] |

| Section Thickness | 5 µm | A standard thickness for paraffin (B1166041) sections.[3] |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps involved in the Alizarin Red S staining protocol for paraffin-embedded sections.

Signaling Pathway Leading to Mineralization

Alizarin Red S staining is a common method to assess the outcome of signaling pathways that induce osteogenic differentiation and subsequent mineralization. The Wnt/β-catenin signaling pathway is a critical regulator of bone formation. The diagram below provides a simplified overview of this pathway leading to the expression of osteogenic markers and ultimately, calcium deposition that is visualized by Alizarin Red S.

References

- 1. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. stainsfile.com [stainsfile.com]

- 4. ON THE HISTORY AND MECHANISM OF ALIZARIN AND ALIZARIN RED S STAINS FOR CALCIUM | Semantic Scholar [semanticscholar.org]

- 5. healthsciences.usask.ca [healthsciences.usask.ca]

- 6. benchchem.com [benchchem.com]

- 7. 3hbiomedical.com [3hbiomedical.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Preparation of 2% Alizarin Red S Staining Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S is an anthraquinone (B42736) dye widely utilized in biological research to identify and quantify calcium deposits in cell cultures and tissue sections.[1][2][3] Its utility is particularly significant in studies involving osteogenesis, bone-related disorders, and pathological calcification.[2][4] The staining mechanism relies on a chelation process where Alizarin Red S reacts with calcium ions to form a stable, orange-red complex, which is birefringent.[1][2] This application note provides a detailed protocol for the preparation of a 2% Alizarin Red S staining solution and its application in staining for calcium deposits.

Principle of Staining

The fundamental principle behind Alizarin Red S staining is the formation of a stable complex between the Alizarin Red S molecule and calcium ions.[2][5] This chelation reaction is pH-dependent, with an optimal acidic environment of pH 4.1-4.3 being critical for the specificity and intensity of the stain.[1][6] At this pH, the hydroxyl and sulfonate groups of the Alizarin Red S molecule act as ligands, binding to calcium cations to form an insoluble orange-red precipitate at the site of calcium accumulation.[2] While Alizarin Red S can also react with other cations like magnesium, manganese, barium, strontium, and iron, these are generally not present in sufficient concentrations in biological samples to interfere with the specific staining of calcium deposits.[1][7]

Quantitative Data Summary

For consistent and reproducible results, it is crucial to adhere to the following quantitative parameters for the preparation and storage of the 2% Alizarin Red S staining solution.

| Parameter | Value | Notes |